Methyl ethyl trisulfide
Description
Properties
CAS No. |
31499-71-5 |
|---|---|
Molecular Formula |
C3H8S3 |
Molecular Weight |
140.3 g/mol |
IUPAC Name |
(methyltrisulfanyl)ethane |
InChI |
InChI=1S/C3H8S3/c1-3-5-6-4-2/h3H2,1-2H3 |
InChI Key |
XEKUTWIJPKGAQT-UHFFFAOYSA-N |
SMILES |
CCSSSC |
Canonical SMILES |
CCSSSC |
density |
0.955-0.965 |
Other CAS No. |
31499-71-5 |
physical_description |
pale yellow liquid with powerful odou |
Pictograms |
Irritant |
solubility |
very slightly soluble in water; soluble in alcohol and oils |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions with Atmospheric Radicals
Methyl ethyl sulfide reacts with hydroxyl radicals (- OH) and oxygen (O₂) under atmospheric conditions, forming peroxyl radicals and sulfur-oxygen products:
Primary reaction pathway :
Key oxidation products identified include:
-
Acetaldehyde (CH₃CHO)
-
Formaldehyde (HCHO)
-
Sulfur dioxide (SO₂)
-
Thioformaldehyde (CH₂=S)
Thermodynamic data (298 K, 1 atm):
| Reaction Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔS (cal/mol·K) |
|---|---|---|---|
| CH₃SCH₂CH₂- + O₂ → CH₃SCH₂CH₂OO- | -26.2 | -15.3 | 41.5 |
| CH₃SCH₂CH₂OO- → CH₃SCHO + CH₂O + - OH | -55.9 | -23.2 | 20.7 |
Photolysis in the Vapor Phase
UV photolysis (200–235 nm) of methyl ethyl sulfide yields:
-
Ethane (C₂H₆)
-
Disulfides (CH₃SSCH₃, C₂H₅SSC₂H₅)
-
Mercaptans (CH₃SH, C₂H₅SH)
Product distribution at 25°C (60 min exposure):
| Product | Yield (μmol) |
|---|---|
| C₂H₆ | 12.9 |
| CH₃SSCH₃ | 8.2 |
| C₂H₅SH | 4.5 |
| CH₃SCH(CH₃)₂ | 0.32 |
High-Temperature Pyrolysis
At 630–740°C, pyrolysis/oxidation produces:
-
Ethylene (C₂H₄)
-
Methane (CH₄)
-
Carbon monoxide (CO)
-
Sulfur dioxide (SO₂)
Product yields at 700°C:
| Product | Yield (mol%) |
|---|---|
| C₂H₄ | 38.2 |
| CH₄ | 22.1 |
| SO₂ | 57.3 |
Reactivity with Olefins
In the presence of alkenes (e.g., propylene), methyl ethyl sulfide undergoes radical chain reactions , forming:
-
Thioethers (CH₃SCH₂CH₂SC₃H₆)
-
Polysulfides (CH₃SₓCH₂CH₃)
Mechanism :
Environmental Impact
Methyl ethyl sulfide oxidizes to sulfuric oxides (SOₓ) , contributing to acid rain. Atmospheric lifetime is ~2 hours due to rapid - OH reaction (k = 9.8 × 10⁻¹² cm³/molecule·s) .
Key Research Gaps for Trisulfides
While methyl ethyl tri sulfide (CH₃SSSCH₂CH₃) is not explicitly studied here, its reactivity is expected to differ due to:
-
Enhanced sulfur-sulfur bond cleavage under UV/thermal stress.
-
Higher SO₂ yield during oxidation.
-
Radical stabilization via trisulfide intermediates.
Experimental studies focusing on trisulfide-specific pathways are needed.
Sources : Guanghui & Bozzelli (2019), J. Phys. Chem. US Patent 10,538,488 (2020) Tycholiz & Knight (1972), Can. J. Chem. Abdel-Wahab & Gund (2022), J. Earth Environ. Sci. Zheng & Bozzelli (2010), Combust. Flame
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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